molecular formula C16H11BrN2O3S B2418719 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide CAS No. 1207057-68-8

5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide

Cat. No.: B2418719
CAS No.: 1207057-68-8
M. Wt: 391.24
InChI Key: MIYNJQFCOUHLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a thiophene ring, which is further functionalized with a carboxamide group

Mechanism of Action

Target of Action

The primary targets of 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Furanilides and their derivatives have been shown to exhibit a wide variety of biological activities, suggesting that this compound may interact with multiple targets.

Mode of Action

It’s worth noting that the compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This suggests that the compound may interact with its targets through similar mechanisms.

Action Environment

It’s worth noting that the compound was synthesized using a series of reactions carried out at specific temperatures , suggesting that temperature may play a role in its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide is unique due to its combination of a brominated furan ring and a thiophene carboxamide moiety. This structure imparts distinct electronic and steric properties, making it versatile for various chemical transformations and applications. Its dual aromatic systems also contribute to its stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(thiophene-3-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S/c17-14-6-5-13(22-14)16(21)19-12-4-2-1-3-11(12)18-15(20)10-7-8-23-9-10/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYNJQFCOUHLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.